4-Carboxy-Pennsylvania Green methyl ester
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Overview
Description
4-Carboxy-Pennsylvania Green methyl ester is a hydrophobic fluorinated fluorophore, a hybrid of the dyes Oregon Green and Tokyo Green. This compound is valuable for its bright fluorescence in acidic cellular compartments, making it a powerful tool for chemical biology investigations .
Mechanism of Action
Target of Action
The primary target of 4-Carboxy-Pennsylvania Green methyl ester is intracellular components . This compound is often cell permeable, enabling labeling of these targets .
Mode of Action
This compound interacts with its targets by labeling them. This is achieved through the conversion of the compound into the amine reactive N-hydroxysuccinimidyl ester, which can be used for the synthesis of a wide variety of fluorescent molecular probes .
Biochemical Pathways
The compound’s interaction with its targets can result in bright fluorescence in acidic cellular compartments such as endosomes . This enhances its utility for chemical biology investigations, allowing for the visualization and quantification of biological processes.
Pharmacokinetics
It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to reach its intracellular targets This property likely influences its absorption and distribution within the body
Result of Action
The result of the compound’s action is the labeling of intracellular targets, which can then be visualized due to the compound’s fluorescent properties . This allows for the study of various biological systems.
Action Environment
The action of this compound is influenced by the pH of its environment. The compound confers bright fluorescence in acidic cellular compartments such as endosomes . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .
Cellular Effects
4-Carboxy-Pennsylvania Green methyl ester is often cell permeable, enabling labeling of intracellular targets and components . The low pKa of Pennsylvania Green (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .
Molecular Mechanism
It is known that this compound can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .
Preparation Methods
The synthesis of 4-Carboxy-Pennsylvania Green methyl ester involves several steps. The key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one, is prepared by iterative nucleophilic aromatic substitution of bis-(2,4,5-trifluorophenyl)methanone with hydroxide . This intermediate is then used to produce over 15 grams of pure this compound in 28% overall yield without requiring chromatography . The compound can be converted into the amine-reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .
Chemical Reactions Analysis
4-Carboxy-Pennsylvania Green methyl ester undergoes various chemical reactions, including:
Scientific Research Applications
4-Carboxy-Pennsylvania Green methyl ester is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLMQCYZDHMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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